molecular formula C16H14Cl4N2O B11941516 3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide

Cat. No.: B11941516
M. Wt: 392.1 g/mol
InChI Key: INMIBKOYRICQAN-UHFFFAOYSA-N
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Description

3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H17Cl3N2O It is known for its unique chemical structure, which includes a benzamide core substituted with methyl, trichloro, and chloroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.

    Amidation: The intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired amide linkage.

    Substitution Reaction: Finally, the compound undergoes a substitution reaction with 2-chloroaniline to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]benzamide
  • 3-methyl-N-[2,2,2-trichloro-1-(phenethylamino)ethyl]benzamide
  • 3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide

Uniqueness

3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, trichloro, and chloroanilino groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H14Cl4N2O

Molecular Weight

392.1 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl4N2O/c1-10-5-4-6-11(9-10)14(23)22-15(16(18,19)20)21-13-8-3-2-7-12(13)17/h2-9,15,21H,1H3,(H,22,23)

InChI Key

INMIBKOYRICQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2Cl

Origin of Product

United States

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